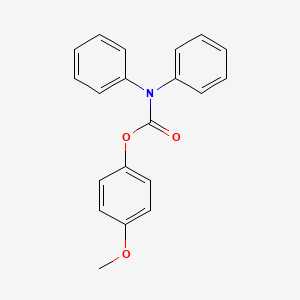

![molecular formula C18H25N3O3 B5567049 N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)

N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related isonicotinamide derivatives involves various methods, including reactions of isonicotinoyl chloride with other compounds. For example, the synthesis of N-(2-nitroxyethyl)isonicotinamide was accomplished through the reaction with 2-nitroxyethylamine, serving as a precursor for further complex formation with PdCl2 and PtCl2, suggesting a methodology that could be adapted for the synthesis of N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide (Fedorov et al., 2001).

Molecular Structure Analysis

Co-crystal studies involving isonicotinamide reveal its capability to form complex structures. For instance, the co-crystallization with cyclic carboxylic acids showcased the versatility of isonicotinamide in forming structurally diverse co-crystals, illustrating potential insights into the molecular structure of N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide (Lemmerer & Fernandes, 2012).

Chemical Reactions and Properties

Isonicotinamide derivatives exhibit a range of chemical reactions, including the ability to form co-crystals and undergo phase transitions, suggesting similar reactivity for N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide. Co-crystals of isonicotinamide with 4-methoxybenzoic acid, for example, undergo a first-order structural phase transition, providing a basis for understanding the compound's chemical behavior (Chia & Quah, 2017).

Physical Properties Analysis

The synthesis and structural characterization of compounds similar to N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide provide insights into their physical properties. Techniques such as X-ray diffraction, NMR, and thermal analysis are commonly used to analyze these properties, offering a foundation for predicting the physical characteristics of the compound .

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and potential for forming complexes, are key aspects of isonicotinamide derivatives. The study on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide offers insights into the chemical properties that could be relevant for N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide, including its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Applications De Recherche Scientifique

Hydrogen Bond Network Dimensionality

Tetrachloroplatinate salts, including isonicotinamide derivatives, demonstrate the control of hydrogen bond network dimensionality. These compounds exhibit two-dimensional NH⋯Cl hydrogen bond networks, which are critical in understanding the molecular assembly and crystalline structures of various chemical entities (Angeloni & Orpen, 2001).

Cyclisation and Spirocyclic Compounds

Isonicotinamides carrying substituents like N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl at nitrogen undergo cyclisation induced by an electrophile. This process yields spirocyclic compounds or doubly spirocyclic compounds in which both the nucleophilic and electrophilic heterocycles are dearomatised, showcasing the compound's potential in synthetic organic chemistry (Brice & Clayden, 2009).

Antimicrobial Evaluation

A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding underlines the potential of such compounds in developing new antibacterial agents (Ramachandran, 2017).

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon, involving isonicotinamide N-oxide, assembles in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs, demonstrating the utility of isonicotinamide derivatives in crystal engineering and the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

PET Agents for Alzheimer's Disease

Isonicotinamide derivatives have been explored as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease. The synthesis of specific carbon-11-labeled isonicotinamides highlights their potential application in the diagnosis and study of neurological disorders (Gao, Wang, & Zheng, 2017).

Propriétés

IUPAC Name |

N-[(3R,4R)-1-(2-cyclopentylacetyl)-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c22-16-12-21(17(23)11-13-3-1-2-4-13)10-7-15(16)20-18(24)14-5-8-19-9-6-14/h5-6,8-9,13,15-16,22H,1-4,7,10-12H2,(H,20,24)/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTFZLXLFSKDOH-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C(C2)O)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC(=O)N2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)

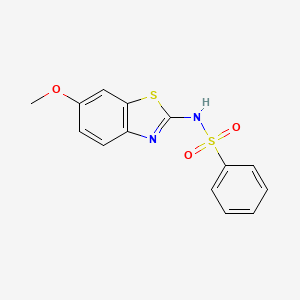

![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

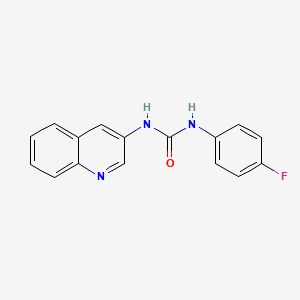

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)

![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)

![1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5567054.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5567057.png)

![(3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5567062.png)